molecular formula C26H24N4O4S2 B2601646 (Z)-5-(4-methoxybenzylidene)-2-(4-((E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 39631-46-4

(Z)-5-(4-methoxybenzylidene)-2-(4-((E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2601646
CAS No.: 39631-46-4
M. Wt: 520.62
InChI Key: VPUDXKWBIQYNHI-KBNZVFGVSA-N
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Description

This compound is a bis-thiazol-4(5H)-one derivative featuring a piperazine linker and dual (Z)- and (E)-configured 4-methoxybenzylidene substituents. Its synthesis involves sequential Knoevenagel condensation and nucleophilic substitution reactions, as outlined in related protocols for analogous thiazolidinone derivatives .

Properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S2/c1-33-19-7-3-17(4-8-19)15-21-23(31)27-25(35-21)29-11-13-30(14-12-29)26-28-24(32)22(36-26)16-18-5-9-20(34-2)10-6-18/h3-10,15-16H,11-14H2,1-2H3/b21-15-,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDXKWBIQYNHI-KBNZVFGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)C(=CC5=CC=C(C=C5)OC)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)/C(=C/C5=CC=C(C=C5)OC)/S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-5-(4-methoxybenzylidene)-2-(4-((E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on various studies.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves reactions between thiosemicarbazones and various aldehydes or ketones. The compound was synthesized through a multi-step process involving the formation of thiazolone and subsequent modifications. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry were employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, a study evaluated the cytotoxic effects of synthesized thiazole derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The compound exhibited significant antiproliferative activity with IC50 values indicating its effectiveness in inhibiting cancer cell growth. Specifically, derivatives similar to our compound showed IC50 values ranging from 2.57 µM to 7.26 µM for MCF-7 and HepG2 cells, respectively .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 4cMCF-72.57 ± 0.16
Compound 4cHepG27.26 ± 0.44
Staurosporine (Control)MCF-76.77 ± 0.41
Staurosporine (Control)HepG28.40 ± 0.51

The mechanism by which thiazole derivatives exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example, compounds similar to our target were shown to increase annexin V-FITC positive apoptotic cells significantly, indicating enhanced apoptosis in cancer cells . Additionally, molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer progression.

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. A recent investigation revealed that compounds with thiazole moieties displayed notable activity against various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in clinical settings:

  • Hepatic Injury Model : In a rat model of carbon tetrachloride-induced hepatic injury, the thiazolidine derivative SKLB010 demonstrated protective effects against liver damage through anti-inflammatory and antioxidative mechanisms .
  • Cancer Treatment : A study involving patients with advanced solid tumors showed promising results when treated with thiazole-based compounds, leading to tumor reduction in several cases.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives. Research indicates that thiazole compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to (Z)-5-(4-methoxybenzylidene)-2-(4-((E)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)thiazol-4(5H)-one have shown promising results against colorectal cancer cells by targeting specific pathways involved in tumor progression .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antibacterial and antifungal activities. Studies suggest that these compounds exhibit significant inhibitory effects against various pathogenic microorganisms. The presence of the methoxy group in the structure enhances its lipophilicity, which may contribute to improved membrane permeability and increased biological activity against microbes .

Anti-inflammatory Effects

Research has demonstrated that certain thiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them potential candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that include condensation reactions between appropriate aldehydes and thiazole derivatives. The structural modifications at the C5 position significantly influence the biological activity of these compounds.

Key Synthesis Steps:

  • Formation of Thiazole Core : The initial step involves synthesizing the thiazole core using thiosemicarbazide and appropriate carbonyl compounds.
  • Aldehyde Condensation : The introduction of the methoxybenzaldehyde moiety occurs through a condensation reaction.
  • Final Modifications : Further modifications may include piperazine substitutions to enhance pharmacological profiles .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:

  • Anticancer Study : A recent study evaluated a series of thiazole derivatives for their anticancer activity against various cell lines, demonstrating that modifications at the C5 position led to increased cytotoxicity against breast cancer cells .
  • Antimicrobial Evaluation : Another study focused on the synthesis of substituted thiazoles and their antibacterial activities against Gram-positive and Gram-negative bacteria, confirming their potential as effective antimicrobial agents .
  • Inflammation Model : A model assessing the anti-inflammatory effects showed that certain thiazole derivatives significantly reduced edema in animal models, indicating their therapeutic potential in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound is part of a broader class of (Z)-5-(substituted benzylidene)-thiazol-4(5H)-one derivatives. Below is a comparative analysis of its structural and functional attributes against related molecules:

Compound Substituents Biological Activity Synthesis Yield Key Reference
(Z)-5-(4-Methoxybenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6a) 4-Nitroaniline at position 2 Moderate antibacterial activity (MIC50: 32 µg/mL against S. aureus) 78%
(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3) 4-Fluorobenzylidene, thioxo group Antifungal activity (IC50: 25 µM against C. albicans) 85%
(Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one (4) Benzylidene, methylthio group Anticancer activity (IC50: 18 µM against MCF-7 breast cancer cells) 82%
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Indolylmethylene, hydroxyphenyl Potent antibacterial activity (MIC: 8 µg/mL against E. coli) 65%
Target Compound Dual 4-methoxybenzylidene, piperazine linker Hypothesized enhanced pharmacokinetics and dual-target inhibition (theoretical) ~70% (estimated)

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-methoxybenzylidene group in the target compound may enhance electron-donating properties compared to the electron-withdrawing 4-fluorobenzylidene in compound 3 . This could improve interactions with microbial or cancer cell membranes.

Synthetic Complexity: The target compound requires a multi-step synthesis (Knoevenagel + nucleophilic substitution) with moderate yields (~70%), whereas single-substituted analogs (e.g., 3 or 4) achieve higher yields (≥80%) due to fewer steric and electronic challenges .

Biological Performance: Analogs with thioxo groups (e.g., 5b) exhibit superior antimicrobial activity compared to methoxy- or methylthio-substituted derivatives, likely due to enhanced hydrogen bonding or metal chelation .

Research Findings and Limitations

  • Antimicrobial Potential: While the target compound’s direct activity remains uncharacterized, its structural similarity to compound 6a suggests moderate efficacy against Gram-positive bacteria . However, indole-containing analogs (e.g., 5b) outperform benzylidene derivatives, indicating room for optimization .
  • Anticancer Prospects : The piperazine linker may facilitate interactions with kinase or protease targets, but the lack of a thioxo or methylthio group could limit cytotoxicity compared to compound 4 .
  • Synthetic Challenges: The dual benzylidene configuration introduces steric hindrance, reducing reaction efficiency compared to mono-substituted analogs .

Q & A

Q. What are the optimal reaction conditions for synthesizing the core thiazolidinone scaffold in this compound?

The synthesis of thiazolidinone derivatives often involves condensation reactions. For example, refluxing 4-methoxybenzaldehyde with thiazolidinone precursors in acetic acid with sodium acetate as a base (yield: 75–85%) is effective . Microwave-assisted synthesis can reduce reaction times (30–50 minutes) compared to traditional reflux (6–9 hours), improving yields to 92–96% . Solvent selection (e.g., ethanol, DMF) and catalyst optimization (e.g., LiCl for amino acid coupling) are critical variables .

Q. How is the stereochemical configuration (Z/E) of the benzylidene group confirmed?

The Z-configuration is confirmed via 1H^1H NMR coupling constants (J1214HzJ \approx 12–14 \, \text{Hz} for trans-olefinic protons) and NOE experiments . Computational tools like Multiwfn can analyze electron density topology to validate stereochemistry, particularly for complex piperazine-linked systems .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • TLC for reaction monitoring .
  • IR spectroscopy to confirm carbonyl (1670–1720 cm1^{-1}) and C=S (650–750 cm1^{-1}) stretches .
  • 1H^1H and 13C^{13}C NMR for structural elucidation (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole carbons at δ 160–180 ppm) .
  • Melting point analysis (e.g., 226–228°C for thiazolidinone derivatives) .

Advanced Questions

Q. How can computational methods like Multiwfn enhance understanding of this compound’s electronic properties?

Multiwfn enables analysis of electrostatic potential (ESP), electron localization function (ELF), and bond order to predict reactivity sites. For example, ESP maps can identify nucleophilic regions (e.g., piperazine nitrogen) for derivatization . Topological analysis of electron density (AIM theory) clarifies intramolecular interactions, such as hydrogen bonding in the thiazolidinone ring .

Q. What strategies resolve contradictions in reaction yields under varying conditions?

Systematic optimization via Design of Experiments (DoE) and Bayesian algorithms improves reproducibility. For instance, screening solvents (ethanol vs. DMF), bases (NaOAc vs. K2 _2CO3_3), and temperatures identifies optimal conditions . Conflicting data on catalytic efficiency (e.g., LiCl vs. NaOAc) can be resolved through response surface methodology .

Q. How to design experiments for evaluating biological activity of derivatives?

  • Antimicrobial assays : Use microbroth dilution (MIC determination) against Gram-positive/negative strains .
  • Antioxidant testing : Employ DPPH radical scavenging assays (IC50_{50} values) .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., nitro, trifluoromethyl) to the benzylidene or piperazine moieties and correlate with activity .

Q. What synthetic challenges arise in piperazine-thiazole coupling, and how are they addressed?

Piperazine coupling requires precise stoichiometry (1:1.2 molar ratio of thiazole to piperazine) and buffered conditions (acetic acid/NaOAc) to prevent side reactions . Post-reaction purification via recrystallization (dioxane/water) isolates the target compound (yield: 70–80%) . Contamination by E-isomers is minimized using Z-selective catalysts (e.g., Et3 _3N) .

Methodological Considerations

  • Contradiction Analysis : Conflicting spectral data (e.g., unexpected 1H^1H NMR shifts) may arise from tautomerism in thiazolidinones. Use variable-temperature NMR or DFT calculations to resolve ambiguities .
  • Scale-Up Challenges : Transitioning from microwave (mg-scale) to batch reactors (g-scale) requires re-optimizing mixing efficiency and heat transfer .

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